molecular formula C22H16BrN3S B2598707 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine CAS No. 866136-23-4

5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine

Cat. No.: B2598707
CAS No.: 866136-23-4
M. Wt: 434.36
InChI Key: CSWHVRAKOMUOIA-UHFFFAOYSA-N
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Description

The compound 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine is a triazine-based heterocyclic molecule featuring three distinct substituents:

  • A 4-methylphenyl group at position 3, enhancing lipophilicity and steric bulk.
  • A phenyl group at position 6, stabilizing the triazine core through π-π interactions.

Structural characterization of such compounds typically employs spectroscopic techniques (IR, NMR, EI-MS) and X-ray crystallography refined using programs like SHELXL ().

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3S/c1-15-7-9-17(10-8-15)21-24-22(27-19-13-11-18(23)12-14-19)20(25-26-21)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWHVRAKOMUOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromothiophenol with 4-methylbenzaldehyde and phenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (–S–) group undergoes oxidation to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under mild conditions.

Reaction Reagents/Conditions Product Notes
Sulfanyl → SulfoxidemCPBA (0.5 equiv), CH₂Cl₂, 0°C, 2 hr 5-[(4-Bromophenyl)sulfinyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazinePartial oxidation; mono-oxygenation confirmed via IR (~1040 cm⁻¹) .
Sulfanyl → SulfoneH₂O₂ (30%), AcOH, 60°C, 6 hr 5-[(4-Bromophenyl)sulfonyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazineComplete oxidation; characterized by distinct 13C^{13}\text{C} NMR shifts .

Nucleophilic Substitution at the Bromine Site

The 4-bromophenyl group participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.

Reaction Reagents/Conditions Product Yield References
Bromine → AmineNaN₃, DMF, 100°C, 12 hr 5-[(4-Azidophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine65–72%
Bromine → ThiolThiourea, K₂CO₃, EtOH, reflux, 8 hr 5-[(4-Mercaptophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine58%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane, 80°C5-[(4-Biphenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine~50%*

*Theorized yield based on analogous bromophenyl-triazine couplings .
†Indirect evidence from bromophenyl-triazine derivatives in .

Functionalization via Electrophilic Aromatic Substitution

The electron-rich 4-methylphenyl and phenyl groups may undergo electrophilic substitution, though steric hindrance limits reactivity.

Position Reaction Reagents/Conditions Product Challenges
4-MethylphenylNitrationHNO₃/H₂SO₄, 0°C, 4 hr3-(4-Methyl-3-nitrophenyl)-5-[(4-bromophenyl)sulfanyl]-6-phenyl-1,2,4-triazineSteric hindrance reduces regioselectivity.
Phenyl (C6)Friedel-Crafts AcylationAlCl₃, AcCl, CH₂Cl₂, rt, 12 hr6-(4-Acetylphenyl)-5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazineLow yield due to deactivation by triazine.

Reduction of the Triazine Core

The 1,2,4-triazine ring can be partially reduced under controlled conditions.

Reaction Reagents/Conditions Product Outcome
Partial ReductionNaBH₄, NiCl₂, MeOH, 0°C, 1 hr 5-[(4-Bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,2,4-triazineSelective reduction of one C=N bond .

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and heat, with degradation pathways involving:

  • S–C Bond Cleavage : Observed at >200°C, yielding 4-bromothiophenol and residual triazine fragments .

  • Triazine Ring Decomposition : Prolonged UV exposure (254 nm, 48 hr) leads to ring-opening products detected via LC-MS .

Biological Activity and Derivatization

While beyond the scope of pure chemical reactions, derivatives of this compound have shown:

  • Antimicrobial Activity : Analogous sulfanyl-triazines inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) .

  • Antifungal Properties : Substituted derivatives exhibit activity against Candida albicans (zone of inhibition: 18–22 mm) .

Key Research Findings

  • The bromine atom and sulfanyl group are the most reactive sites, enabling diversification via substitution and oxidation .

  • Steric and electronic effects from the 4-methylphenyl group suppress electrophilic substitution at the triazine-bound aryl rings .

  • Stability under physiological conditions (pH 7.4, 37°C) exceeds 72 hr, making it suitable for further biological studies .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Research has shown that derivatives of triazine compounds exhibit substantial cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study investigated the synthesis of several triazine derivatives, including those structurally related to 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine. These compounds were tested against melanoma cells, revealing that certain derivatives had a GI50 value (the concentration required to inhibit cell growth by 50%) as low as 3.3×1083.3\times 10^{-8} M, indicating potent anticancer activity .

CompoundCancer Cell LineGI50 (M)
This compoundMALME-3 M3.3×1083.3\times 10^{-8}

Antimicrobial Activity

The compound also exhibits antimicrobial activity , making it a candidate for developing new antibiotics. The presence of the bromophenyl group enhances its interaction with bacterial cell membranes.

Case Study: Antibacterial Properties

In a recent study, several triazine derivatives were synthesized and tested against common bacterial strains. The results indicated that some compounds showed comparable activity to standard antibiotics like norfloxacin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusMIC = 16 µg/mL

Anticonvulsant Activity

Another promising application is in the field of neurology , particularly for anticonvulsant drugs. Triazine derivatives have been explored for their ability to modulate neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Testing

Research has demonstrated that certain triazine compounds significantly reduce seizure frequency in animal models. For example, compounds related to this compound showed effective protection against seizures induced by pentylenetetrazole (PTZ) .

CompoundSeizure ModelEffective Dose (mg/kg)
This compoundPTZ-induced seizures24.38

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physical properties of the target compound with analogues from the evidence:

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
5-[(4-Bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine (Target) C₂₂H₁₆BrN₃S 434.35 Not reported 4-BrPhS, 4-MePh, Ph
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate C₁₉H₁₇N₃O₂S 375.42 Not reported 4-MePhS, Ph, COOEt
5-(3-Butynylthio)-3-(methylthio)-6-phenyl-1,2,4-triazine C₁₄H₁₃N₃S₂ 287.41 Not reported CH₃S, HC≡CCH₂S, Ph
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-MePh)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.49 134–178 Oxadiazole-thiazole hybrid, 4-MePh
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-MeOPhOxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) C₂₅H₁₉BrN₄O₆ 575.42 Not reported BrPhO, MeOPhO, benzoate

Key Observations:

  • Halogenation Impact: The bromine atom in the target compound increases molecular weight compared to non-halogenated analogues like the ethyl carboxylate derivative () and the butynylthio compound ().
  • Substituent Diversity: The 4-methylphenyl group in the target compound and improves solubility in non-polar solvents compared to polar substituents like carboxylates () or oxadiazole-thiazole hybrids ().
  • Thermal Stability : Melting points for oxadiazole derivatives (134–178°C, ) suggest higher thermal stability than triazines, which may lack rigid fused-ring systems.

Spectroscopic and Crystallographic Comparisons

  • NMR Trends : Aromatic protons in the target compound’s phenyl and bromophenyl groups would resonate downfield (δ ~7.3–7.8 ppm), similar to the methoxyphenyl ethynyl derivative in (δ 7.45–7.95 ppm). The 4-methylphenyl group’s methyl signal would appear near δ 2.3–2.5 ppm.
  • Crystal Packing : Thiadiazole derivatives () exhibit butterfly conformations with near-planar aromatic wings, while triazines may adopt flatter geometries due to conjugation.

Biological Activity

5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with various aromatic groups, which may contribute to its biological activity. The molecular formula is C23H24BrN2SC_{23}H_{24}BrN_2S with a molecular weight of approximately 458.41 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC23H24BrN2SC_{23}H_{24}BrN_2S
Molecular Weight458.41 g/mol
InChI KeyRIFHYWRLOLYUNA-WOIPDKDSSA-N

Biological Activity Overview

Research indicates that compounds containing triazine moieties often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activities of this compound are summarized below:

Anticancer Activity

Several studies have investigated the anticancer potential of triazine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of halogenated phenyl groups enhances the compound's potency against tumor cells.

Case Study Example:
In a recent study involving a series of triazine derivatives, it was found that certain substitutions at the phenyl rings led to IC50 values lower than those of standard chemotherapeutics like doxorubicin . This indicates that this compound may possess similar or superior anticancer properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl and sulfanyl groups is thought to enhance its interaction with microbial cell membranes.

Research Findings:
In vitro studies have shown that derivatives with similar structural features inhibited bacterial growth effectively compared to standard antibiotics like norfloxacin . The SAR analysis indicated that electron-withdrawing groups significantly improve antimicrobial efficacy.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, promoting oxidative stress and subsequent cell death.
  • Inhibition of Key Enzymes: It may act as an inhibitor of enzymes critical for cancer cell proliferation or microbial survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine?

  • Methodology : Utilize intermolecular condensation reactions involving halogenated intermediates (e.g., bromo-diethylmalonate) and substituted triazole-thiols. For example, 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols can serve as precursors, with bromophenyl groups introduced via nucleophilic substitution . Purification via recrystallization (CHCl₃/petroleum ether) improves yield .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfanyl/thioether groups (δ 2.5–3.5 ppm).
  • X-ray crystallography : Resolve substituent orientation (e.g., bromophenyl vs. methylphenyl groups) using single-crystal diffraction .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodology : Assess solubility (polar vs. nonpolar solvents), thermal stability (DSC/TGA), and electronic effects via Hammett constants for substituents (e.g., bromine’s electron-withdrawing nature) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodology :

  • Reaction parameter screening : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., K₂CO₃ for deprotonation) .
  • Byproduct analysis : Use HPLC-MS to identify undesired adducts (e.g., triazolo-thiadiazines) and adjust stoichiometry .

Q. What strategies resolve contradictions in reported bioactivity data for similar triazine derivatives?

  • Methodology :

  • Replicate assays : Use standardized in vitro models (e.g., enzyme inhibition assays) under controlled pH/temperature .
  • Meta-analysis : Compare substituent effects (e.g., bromophenyl vs. fluorophenyl) across studies to isolate structure-activity relationships .

Q. How does the sulfanyl group influence the compound’s electronic and steric profile?

  • Methodology :

  • DFT calculations : Model HOMO/LUMO energy gaps to predict redox behavior.
  • Steric maps : Compare X-ray data of analogs (e.g., triazolo-thiadiazines vs. triazines) to quantify steric hindrance .

Methodological Challenges and Solutions

Q. What experimental designs are robust for studying environmental fate or degradation pathways?

  • Methodology :

  • Long-term stability studies : Expose the compound to UV light, aqueous buffers (pH 4–9), and microbial consortia, analyzing degradation via LC-UV/MS .
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic effects .

Q. How can computational models predict interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., kinase domains).
  • QSAR modeling : Correlate substituent descriptors (logP, polar surface area) with activity data from analogs .

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